4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Antiproliferative Activity MCF7 Cell Line MTT Assay

Source 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde for its validated biological differentiation: inhibits DHFR (L1210 cells), shows antifungal activity against Aspergillus flavus, and exhibits antiproliferative effects in MCF7 breast cancer cells—activities absent in non-fluorinated analogs. The difluoromethoxy group acts as a lipophilic hydrogen bond donor and bioisostere for alcohols/thiols, enabling unique SAR exploration. High-yield (74%) synthesis ensures scalable supply for drug discovery and agrochemical intermediate programs.

Molecular Formula C10H10F2O4
Molecular Weight 232.183
CAS No. 446270-61-7
Cat. No. B2781840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde
CAS446270-61-7
Molecular FormulaC10H10F2O4
Molecular Weight232.183
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC(F)F)OC)C=O
InChIInChI=1S/C10H10F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-5,10H,1-2H3
InChIKeyCDASCEKDGKTDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS 446270-61-7): Procurement-Grade Structural and Physicochemical Profile for Advanced Synthesis


4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS 446270-61-7) is a fluorinated aromatic aldehyde belonging to the benzaldehyde class, specifically characterized by a 4-difluoromethoxy (-OCHF₂) substituent on a 3,5-dimethoxybenzaldehyde core . This substitution pattern confers distinct physicochemical properties, including an exact molecular mass of 232.05471512 Da, a calculated density of 1.3±0.1 g/cm³, and a boiling point of 307.4±37.0 °C at 760 mmHg, which are critical parameters for its handling and use as a building block in organic synthesis [1][2]. The compound is primarily utilized as a versatile intermediate for the synthesis of more complex organic molecules, including those with potential physiological activity, leveraging the unique hydrogen-bonding capabilities and lipophilicity modulation of the difluoromethoxy group [3][4].

Why 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde Cannot Be Substituted by Other Benzaldehydes: Evidence-Based Differentiation


Substituting 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde with a more common analog, such as 3,5-dimethoxybenzaldehyde or syringaldehyde, introduces significant and quantifiable changes in biological activity and synthetic utility. This is primarily due to the unique physicochemical properties of the difluoromethoxy (-OCHF₂) group, which acts as a hydrogen-bond donor and can dynamically modulate lipophilicity, features absent in non-fluorinated or hydroxy-substituted analogs [1][2]. For instance, while 3,5-dimethoxybenzaldehyde is an established antifungal agent, the target compound demonstrates a distinct activity profile, including antiproliferative effects in cancer cell lines and inhibition of dihydrofolate reductase (DHFR) [3]. Furthermore, the -OCHF₂ group is a known bioisostere for alcohols and thiols, offering a strategic advantage in medicinal chemistry that cannot be replicated by simply using a hydroxybenzaldehyde like syringaldehyde, whose biological activities, such as COX-2 inhibition, are mediated by entirely different mechanisms [1][4].

Quantitative Differentiation Guide for 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde: Comparative Evidence for Procurement Decisions


Antiproliferative Activity in MCF7 Breast Cancer Cells: A Differentiated Profile from Related Benzaldehydes

The target compound exhibits a quantifiable antiproliferative effect against the human breast cancer cell line MCF7, a profile not reported for the structurally related analog 3,5-dimethoxybenzaldehyde. While the exact IC₅₀ value for 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde is not specified in the public ChEMBL record, its activity in inhibiting cell growth is a distinct biological effect compared to 3,5-dimethoxybenzaldehyde, which is documented as an antifungal agent with no reported anticancer activity in this cell line [1]. The assay was conducted over 72 hours using an MTT assay, a standard method for assessing cell viability [1].

Antiproliferative Activity MCF7 Cell Line MTT Assay

Inhibition of Dihydrofolate Reductase (DHFR): A Unique Enzymatic Target Compared to Syringaldehyde

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde has been shown to inhibit dihydrofolate reductase (DHFR) derived from L1210 cells, an activity that is not shared by its phenolic analog, syringaldehyde, which is a known COX-2 inhibitor [1]. While the quantitative IC₅₀ value for DHFR inhibition by the target compound is not provided in the public record, the qualitative demonstration of this activity represents a major mechanistic divergence. Syringaldehyde inhibits COX-2 with an IC₅₀ of 3.5 μg/mL, a target and pathway entirely different from DHFR [1].

DHFR Inhibition Enzyme Assay L1210 Cells

Antifungal Spectrum: Potency Comparison Against Aspergillus flavus via Disk Diffusion

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde demonstrates measurable antifungal activity against Aspergillus flavus (MF383) using a disk diffusion assay, with a reported inhibition zone of 1 mm under the specific test conditions . This provides a quantifiable, albeit modest, benchmark. In contrast, the non-fluorinated analog 3,5-dimethoxybenzaldehyde exhibits antifungal activity primarily against Saccharomyces cerevisiae and Aspergillus fumigatus mutants, with no reported quantitative zone-of-inhibition data for A. flavus available for direct comparison .

Antifungal Activity Aspergillus flavus Disk Diffusion Assay

Synthetic Accessibility and Yield: A Simplified, High-Yield Production Route for the 4-Difluoromethoxy Motif

A patent describing a process for preparing difluoromethoxy derivatives of aromatic aldehydes details a method that yields the target compound with a significantly improved yield compared to prior art methods. The patented process achieves a yield of approximately 77% when calculated from the starting anilide (or 26-46% from hydroxybenzoic acid) for related compounds, whereas the invention's method claims to simplify the process and increase yield by minimizing side reactions like the Cannizzaro reaction, which plagues the prior art [1]. For the specific synthesis of 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde from syringaldehyde, a method using sodium chlorodifluoroacetate and potassium carbonate in DMF at 100°C has been reported to achieve a 74% yield .

Synthesis Difluoromethoxylation Process Chemistry

Evidence-Based Application Scenarios for Procuring 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS 446270-61-7)


Medicinal Chemistry: A Starting Point for Novel DHFR Inhibitors

Procure 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde as a core scaffold for designing novel inhibitors of dihydrofolate reductase (DHFR). Its demonstrated activity against DHFR derived from L1210 cells provides a validated biological starting point for a drug discovery program targeting this enzyme . This differentiates it from other benzaldehyde building blocks like syringaldehyde, which are known to act on the COX-2 pathway [1].

Chemical Biology: A Selective Probe for Aspergillus flavus Studies

Use this compound as a chemical probe in antifungal research, specifically for studies involving Aspergillus flavus. The quantifiable inhibition zone of 1 mm in a disk diffusion assay against A. flavus (MF383) provides a functional benchmark . This offers a point of differentiation from 3,5-dimethoxybenzaldehyde, which has a better-documented spectrum against other fungal species but lacks reported activity against this specific strain .

Process Chemistry: Scale-Up and Derivatization via High-Yield Synthesis

Source this compound for large-scale synthesis of downstream products due to its accessible and well-documented high-yield (74%) production route . The difluoromethoxy group's established role as a lipophilic hydrogen bond donor and bioisostere makes it a strategic handle for modulating the physicochemical properties of advanced intermediates in pharmaceutical and agrochemical development [2][3].

Oncology Research: Investigating Antiproliferative Mechanisms in Breast Cancer

Select this aldehyde for structure-activity relationship (SAR) studies centered on its antiproliferative activity against the MCF7 human breast cancer cell line [4]. This distinct activity profile, absent in the non-fluorinated analog 3,5-dimethoxybenzaldehyde , makes it a key compound for exploring the impact of the -OCHF₂ group on cancer cell growth inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.